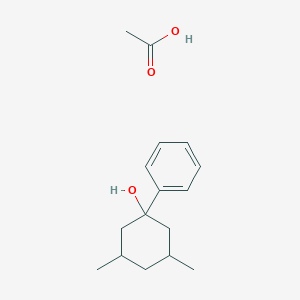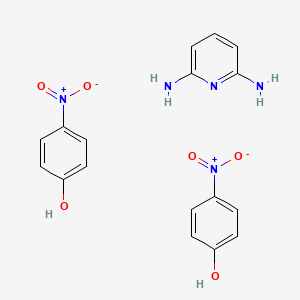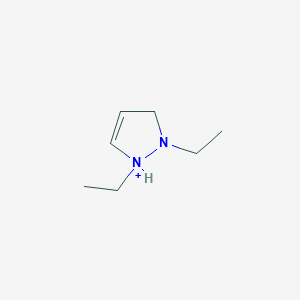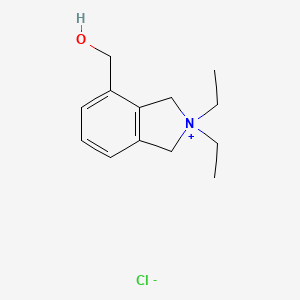
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a substituted cyclohexanol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol typically involves the esterification of acetic acid with 3,5-dimethyl-1-phenylcyclohexanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is usually carried out under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would typically include the purification of the product through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group in acetic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group in the cyclohexanol moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-1-phenylcyclohexanone.
Reduction: Formation of ethanol from acetic acid.
Substitution: Formation of nitro or bromo derivatives of the phenyl group.
Scientific Research Applications
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the cyclohexanol moiety can form hydrogen bonds with biological molecules, affecting their function. The phenyl group can interact with aromatic amino acids in proteins, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH of the environment and affecting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylcyclohexanol: Lacks the methyl groups, affecting its steric and electronic properties.
Acetic acid: A simple carboxylic acid without the cyclohexanol moiety, leading to different applications and reactivity.
Uniqueness
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol is unique due to the combination of acetic acid and a substituted cyclohexanol, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
823813-33-8 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O.C2H4O2/c1-11-8-12(2)10-14(15,9-11)13-6-4-3-5-7-13;1-2(3)4/h3-7,11-12,15H,8-10H2,1-2H3;1H3,(H,3,4) |
InChI Key |
WWZYEZDPZQIIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C2=CC=CC=C2)O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)

![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)



![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)

![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
